molecular formula C16H16O3 B578466 Methyl 4-(3-ethoxyphenyl)benzoate CAS No. 1355247-10-7

Methyl 4-(3-ethoxyphenyl)benzoate

Cat. No.: B578466
CAS No.: 1355247-10-7
M. Wt: 256.301
InChI Key: WEASFWLWSNAABW-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxyphenyl)benzoate is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Methyl 4-(3-ethoxyphenyl)benzoate has several applications in scientific research:

Safety and Hazards

“Methyl 4-(3-ethoxyphenyl)benzoate” is a combustible liquid and can be harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

“Methyl 4-(3-ethoxyphenyl)benzoate” is currently available for purchase from various chemical suppliers . It could potentially be used in future research or manufacturing processes, but specific future directions are not indicated in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-ethoxyphenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(3-ethoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-ethoxyphenylbenzoate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistent product quality. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethoxyphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(3-ethoxyphenyl)benzoic acid.

    Reduction: 4-(3-ethoxyphenyl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of methyl 4-(3-ethoxyphenyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-ethoxyphenyl)benzoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

methyl 4-(3-ethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(17)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEASFWLWSNAABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742748
Record name Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-10-7
Record name Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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